molecular formula C9H14O2 B1337465 ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE CAS No. 15848-49-4

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE

Cat. No.: B1337465
CAS No.: 15848-49-4
M. Wt: 154.21 g/mol
InChI Key: UEPHOITVJAVVRX-UHFFFAOYSA-N
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Description

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is an organic compound with the molecular formula C9H14O2. It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is also known by its IUPAC name, ethyl 2-cyclopentene-1-acetate .

Scientific Research Applications

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.

    Industry: It is used in the production of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE typically involves the esterification of 2-Cyclopentene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it is reduced to alcohols by reducing agents. The ester functional group is susceptible to nucleophilic attack, leading to substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its cyclic structure and ester functional group make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-cyclopent-2-en-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPHOITVJAVVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884856
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15848-49-4
Record name Ethyl 2-cyclopentene-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15848-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cyclopent-2-en-1-ylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known toxicological properties of 2-cyclopentene-1-acetic acid, ethyl ester?

A1: The provided research article from Semantic Scholar focuses on the safety assessment of 2-cyclopentene-1-acetic acid, ethyl ester as a fragrance ingredient. [] While the abstract doesn't detail specific toxicological findings, it suggests that the research investigates the safety profile of this compound. For detailed information on toxicity, adverse effects, and safety profiles, readers are encouraged to access the full research paper through the provided link.

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